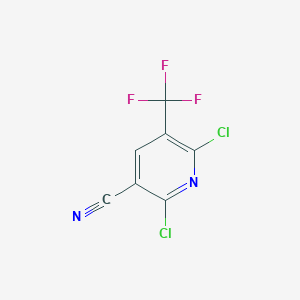
2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile
Vue d'ensemble
Description
2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile (2,6-DCFTN) is a synthetic compound with a wide range of applications in scientific research. Its unique chemical structure and properties make it an attractive target for numerous experiments in the laboratory.
Applications De Recherche Scientifique
Synthesis and Application in Heterocyclic Chemistry
2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile has been utilized in the synthesis of novel heterocyclic compounds. For example, it reacts with thioureas to produce pyrido[2,3-d]pyrimido[2,1-b][1,3]thiazine ring systems, showcasing its utility in creating new ring structures in organic chemistry (Coppola & Shapiro, 1981).
Role in Medicinal Chemistry
In medicinal chemistry, this compound is involved in the synthesis of compounds with antiprotozoal activity. For instance, it is used in the synthesis of aza-analogues of furamidine, which demonstrate significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and P. falciparum (Ismail et al., 2003).
Application in Organic Synthesis
The compound also finds application in organic synthesis, such as in regioselective palladium-catalyzed C-2 amination of dichloropyridines, leading to the production of 4-chloro-6-anilino nicotinonitrile compounds (Delvare, Koza, & Morgentin, 2011).
Role in Antibacterial Activity
It's used in the synthesis of nicotinonitrile and/or arene-linked bis(thiazoles) with chromene units, demonstrating notable antibacterial activity, particularly against Staphylococcus aureus and Enterococcus faecalis strains (Mekky & Sanad, 2022).
Contribution to Fluorescence Studies
This compound contributes to the field of fluorescence studies. For instance, its derivatives have been explored for their photophysical properties, showing potential as blue light emitting materials (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Use in Pesticide Synthesis
This chemical is also important in the synthesis of novel pesticides like bistrifluron, demonstrating its applicability in agricultural chemistry (Liu An-chan, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2,6-dichloro-5-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl2F3N2/c8-5-3(2-13)1-4(6(9)14-5)7(10,11)12/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLINDQOJPOKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C(F)(F)F)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl2F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-dichlorobenzyl)oxy]-1H-imidazole](/img/structure/B3033922.png)
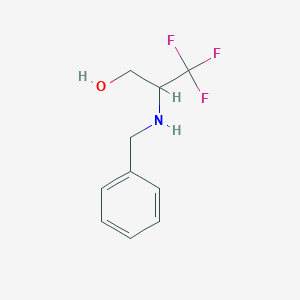
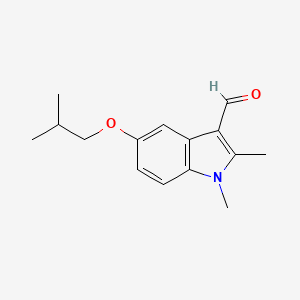
![(2E)-3-(3-methoxy-4-{2-[(4-methylbenzyl)sulfanyl]ethoxy}phenyl)prop-2-enoic acid](/img/structure/B3033927.png)
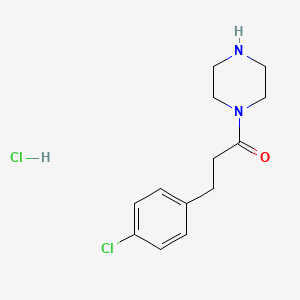
![2-{[2-(3-Chlorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol](/img/structure/B3033931.png)
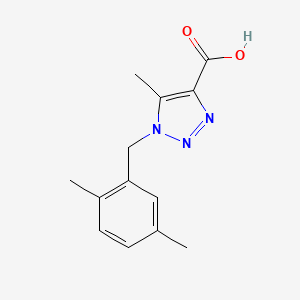
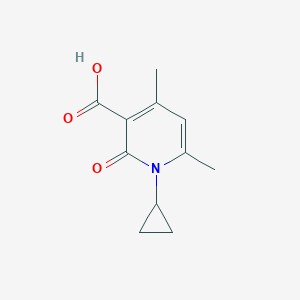
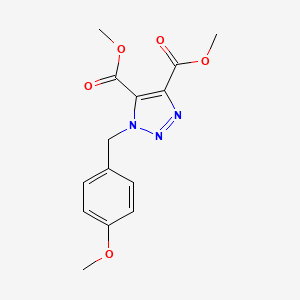
![Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine](/img/structure/B3033938.png)
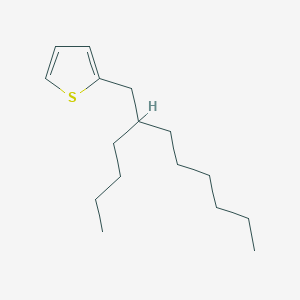
![1-[(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B3033941.png)
![3-[3-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B3033943.png)
![(E)-4-[2-Methoxyphenyl]-3-butenoic acid](/img/structure/B3033944.png)